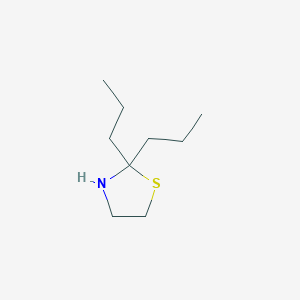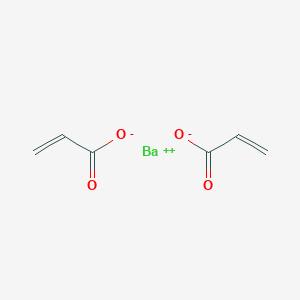
diethyl (azidomethyl)phosphonate
Vue d'ensemble
Description
diethyl (azidomethyl)phosphonate, also known as diethyl azidomethylphosphonate, is an organophosphorus compound with the molecular formula C5H12N3O3P. This compound is characterized by the presence of an azidomethyl group attached to the phosphonic acid moiety. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Applications De Recherche Scientifique
diethyl (azidomethyl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Diethyl (azidomethyl)phosphonate, also known as 1-[azidomethyl(ethoxy)phosphoryl]oxyethane or Phosphonic acid, azidomethyl-, diethyl ester, is a phosphonate compound . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
Phosphonates are known to inhibit enzymes by mimicking their natural substrates . This inhibition can disrupt the normal function of the target enzyme, leading to various downstream effects.
Biochemical Pathways
Phosphonates are known to affect various biochemical pathways due to their ability to inhibit enzymes . For instance, the inhibition of the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C can disrupt the normal function of Mycobacterium tuberculosis .
Pharmacokinetics
Phosphonates are known for their enhanced resistance towards hydrolysis, which can impact their bioavailability .
Result of Action
The inhibition of enzymes by phosphonates can lead to various downstream effects, including disruption of normal cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the phosphonate group, potentially impacting its interaction with target enzymes .
Analyse Biochimique
Biochemical Properties
The phosphonate functional group remains a cornerstone of modern organic chemistry . Indeed, phosphonic acids and derivatives thereof can be found in the scaffolds of a range of bioactive products . Diethyl (azidomethyl)phosphonate, due to its phosphonate moiety, has the potential to interact with a variety of enzymes, proteins, and other biomolecules .
Molecular Mechanism
Phosphonates are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, azidomethyl-, diethyl ester typically involves the reaction of diethyl phosphite with azidomethyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and yields the desired product in good to excellent yields .
Industrial Production Methods: On an industrial scale, the production of phosphonic acid, azidomethyl-, diethyl ester follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions: diethyl (azidomethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding phosphonates.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phosphonic ester can be oxidized to the corresponding phosphonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Triethylamine, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Oxidation: Hydrogen peroxide, water, elevated temperature.
Major Products:
Substitution: Phosphonates with various substituents.
Reduction: Aminomethylphosphonates.
Oxidation: Phosphonic acids.
Comparaison Avec Des Composés Similaires
Diethyl ethylphosphonate: Similar in structure but lacks the azido group.
Diethyl phosphite: Contains a phosphite group instead of a phosphonate group.
Aminomethylphosphonic acid: Contains an amino group instead of an azido group.
Uniqueness: diethyl (azidomethyl)phosphonate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for versatile chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
IUPAC Name |
1-[azidomethyl(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N3O3P/c1-3-10-12(9,11-4-2)5-7-8-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTDIBZJVFRPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN=[N+]=[N-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170872 | |
| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17982-55-7 | |
| Record name | Diethyl P-(azidomethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17982-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017982557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl-[[ethyl(methoxy)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-methoxy-sulfanylidene-λ5-phosphane](/img/structure/B98385.png)

![3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B98387.png)










